molecular formula C15H24N4O2S2 B1679732 Prosultiamine CAS No. 59-58-5

Prosultiamine

Cat. No.: B1679732
CAS No.: 59-58-5
M. Wt: 356.5 g/mol
InChI Key: UDCIYVVYDCXLSX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Prosultiamine plays a crucial role in biochemical reactions by acting as a cofactor for several enzymes involved in carbohydrate metabolism. It interacts with enzymes such as transketolase, pyruvate dehydrogenase, and alpha-ketoglutarate dehydrogenase . These interactions facilitate the conversion of carbohydrates into energy, which is essential for cellular function. The improved lipid solubility of this compound allows it to bypass the rate-limiting step of intestinal transporters, enhancing its bioavailability .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by enhancing energy production through its role in carbohydrate metabolism . Additionally, this compound has been shown to induce apoptosis in human T lymphotropic virus type I (HTLV-I)-infected T cells, reducing viral load and symptoms in patients with HTLV-I-associated myelopathy . This indicates its potential impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and activating enzymes involved in carbohydrate metabolism . It enhances the activity of transketolase, pyruvate dehydrogenase, and alpha-ketoglutarate dehydrogenase, leading to increased energy production . This compound also induces apoptosis in HTLV-I-infected T cells by promoting the activation of apoptotic pathways . This dual mechanism of action highlights its therapeutic potential in both metabolic and infectious diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective over extended periods, with no significant degradation . Long-term effects on cellular function include sustained improvement in motor function and urinary disturbance in patients with HTLV-I-associated myelopathy . These findings suggest that this compound maintains its efficacy and stability in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that higher doses of this compound result in increased energy production and improved motor function . At very high doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. It interacts with enzymes such as transketolase, pyruvate dehydrogenase, and alpha-ketoglutarate dehydrogenase, facilitating the conversion of carbohydrates into energy . This interaction enhances metabolic flux and increases the levels of metabolites involved in energy production . This compound’s role in these pathways underscores its importance in maintaining cellular energy balance.

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion due to its improved lipid solubility . It bypasses the dependency on intestinal transporters, allowing for efficient absorption and distribution throughout the body . Once inside the cells, this compound is converted to thiamine, which is then utilized in various metabolic processes . This efficient transport and distribution mechanism contribute to its therapeutic efficacy.

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it exerts its effects on carbohydrate metabolism . It does not require specific targeting signals or post-translational modifications for its activity. The conversion of this compound to thiamine occurs within the cytoplasm, ensuring its availability for enzymatic reactions . This subcellular localization is crucial for its role in energy production and cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Prosultiamine is synthesized by substituting allyl disulfide with propyl disulfide in the structure of allithiamine. This modification increases its stability in blood and enhances its absorption from the gut .

Industrial Production Methods: The industrial production of this compound involves the chemical synthesis of its components followed by their combination under controlled conditions to ensure the desired stability and absorption properties. Specific details on the industrial production methods are not widely available in public literature.

Chemical Reactions Analysis

Types of Reactions: Prosultiamine undergoes various chemical reactions, including:

    Oxidation: The disulfide bond in this compound can be oxidized, affecting its stability and activity.

    Reduction: The disulfide bond can also be reduced, which may influence its biological activity.

    Substitution: The propyl disulfide group can be substituted with other groups to modify its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like dithiothreitol or sodium borohydride are typically employed.

    Substitution: Various organic reagents can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols.

Scientific Research Applications

Prosultiamine has been studied for its potential therapeutic benefits in various fields:

Comparison with Similar Compounds

  • Allithiamine
  • Fursultiamine
  • Sulbutiamine

Properties

IUPAC Name

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-(propyldisulfanyl)pent-2-en-2-yl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2S2/c1-4-7-22-23-14(5-6-20)11(2)19(10-21)9-13-8-17-12(3)18-15(13)16/h8,10,20H,4-7,9H2,1-3H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCIYVVYDCXLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSSC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046633
Record name Prosultiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59-58-5
Record name Prosultiamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prosultiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prosultiamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.397
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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